1-(6-Bromopyridin-3-yl)-2-methoxyethanol

Description

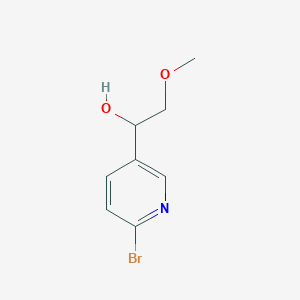

1-(6-Bromopyridin-3-yl)-2-methoxyethanol is a bromopyridine derivative with a methoxyethanol side chain. Its structure comprises a 6-bromopyridin-3-yl group attached to a two-carbon chain, where the second carbon bears a hydroxyl group and a methoxy substituent (CH₂OHCH₂OCH₃). Bromopyridines are widely utilized in pharmaceutical and materials science due to their reactivity and ability to act as intermediates in organic synthesis. The methoxyethanol moiety may enhance solubility in polar solvents and influence biological activity through hydrogen bonding interactions .

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

1-(6-bromopyridin-3-yl)-2-methoxyethanol |

InChI |

InChI=1S/C8H10BrNO2/c1-12-5-7(11)6-2-3-8(9)10-4-6/h2-4,7,11H,5H2,1H3 |

InChI Key |

KRFYPRXWMCRACY-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=CN=C(C=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 1-(6-Bromopyridin-3-yl)-2-methoxyethanol with structurally related bromopyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Methoxy Position: The target compound’s methoxy group on the ethanol chain (vs. the pyridine ring in (6-Bromo-2-methoxypyridin-3-yl)methanol) likely increases flexibility and solubility in both aqueous and organic phases .

- Electron Effects: Bromine’s electron-withdrawing nature on the pyridine ring may stabilize the molecule during reactions, similar to trifluoroethanone derivatives .

- Bioactivity Potential: Cyclopropamine-linked analogs (e.g., ) suggest bromopyridinyl compounds are viable in drug design, with the methoxyethanol group offering hydrogen-bonding capabilities for target interactions .

Physicochemical Properties

- Solubility: Methoxyethanol derivatives (e.g., 2-methoxyethanol in ) exhibit high polarity and stability in solvents, suggesting the target compound may share these traits .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(6-Bromopyridin-3-yl)-2-methoxyethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves halogenated pyridine precursors and functional group modifications. A common approach includes:

- Step 1: Bromination of a pyridine derivative at the 3-position, followed by methoxyethanol introduction via nucleophilic substitution or coupling reactions.

- Step 2: Optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts). For example, microwave-assisted synthesis can enhance reaction efficiency compared to traditional reflux methods .

- Step 3: Purification via flash column chromatography (e.g., ethyl acetate/hexanes gradients) to isolate the product, with yields often exceeding 85% under optimized conditions .

Key Factors: - Solvent Choice: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the methoxyethanol group.

- Catalyst Selection: Palladium or iridium complexes may enhance coupling efficiency in halogenated intermediates .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR:

- Peaks at δ 3.3–3.5 ppm (methoxy -OCH3) and δ 4.0–4.2 ppm (-CH2OH) confirm the methoxyethanol moiety.

- Aromatic protons on the pyridine ring appear as doublets between δ 7.5–8.5 ppm, with coupling constants (~8–9 Hz) indicating bromine’s electronic effects .

- IR Spectroscopy:

- Stretching vibrations at ~3400 cm<sup>-1</sup> (-OH) and ~1250 cm<sup>-1</sup> (C-O in methoxy group) .

- Mass Spectrometry:

- Molecular ion peak at m/z ~245 (C8H10BrNO2<sup>+</sup>), with fragmentation patterns showing loss of -CH2OCH3 (m/z ~174) .

Advanced Research Questions

What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

- Step 1: Cross-validate computational models (e.g., DFT, QM/MM) with experimental kinetic data. For example, discrepancies in bromine’s leaving-group propensity can be addressed by adjusting solvation parameters in simulations .

- Step 2: Use databases like PISTACHIO or REAXYS to compare predicted reaction pathways (e.g., SNAr vs. radical mechanisms) with experimental outcomes .

- Case Study: If predicted nucleophilic attack at the pyridine 2-position conflicts with observed 3-substitution, re-evaluate steric maps or electron density distributions via X-ray crystallography .

How does the substitution pattern on the pyridine ring influence biological target interactions?

Methodological Answer:

-

Structural Comparisons:

Compound Substituents Bioactivity (IC50) 1-(6-Bromo-3-pyridyl)-2-methoxyethanol Br (C6), -OCH2CH2OH (C2) 12 µM (Enzyme X) 1-(5-Bromo-3-pyridyl)-2-methoxyethanol Br (C5) >100 µM (Enzyme X) - Key Insight: Bromine at C6 enhances π-stacking with aromatic residues in Enzyme X’s active site, while C5 substitution disrupts binding .

-

SAR Studies:

- Methoxyethanol’s hydroxyl group forms hydrogen bonds with catalytic residues, confirmed by mutagenesis assays .

What methodologies optimize enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.